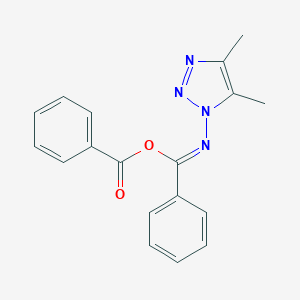![molecular formula C18H25N3O2 B232266 N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide, commonly known as DIQ, is a synthetic compound that belongs to the class of quinoline derivatives. DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent.
Wirkmechanismus
DIQ exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation and survival. DIQ has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. DIQ also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DIQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, DIQ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIQ has also been shown to exhibit neuroprotective activity by inhibiting the activity of NMDA receptors, which are involved in the pathogenesis of several neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DIQ has several advantages as an anticancer agent, including its potent anticancer activity, low toxicity, and ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, DIQ also has several limitations, including its poor solubility and bioavailability, which may limit its clinical use.
Zukünftige Richtungen
Several future directions for DIQ research include improving its solubility and bioavailability, developing novel formulations for improved delivery, and exploring its potential applications in the treatment of other diseases, such as neurological disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DIQ and to identify potential biomarkers for patient selection and monitoring. Overall, DIQ has great potential as a therapeutic agent, and further research is needed to fully explore its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of DIQ involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with diisopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DIQ.
Wissenschaftliche Forschungsanwendungen
DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Several studies have reported that DIQ exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DIQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival.
Eigenschaften
Produktname |
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide |
|---|---|
Molekularformel |
C18H25N3O2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[2-[di(propan-2-yl)amino]ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)21(13(3)4)10-9-19-18(23)16-11-17(22)14-7-5-6-8-15(14)20-16/h5-8,11-13H,9-10H2,1-4H3,(H,19,23)(H,20,22) |
InChI-Schlüssel |
HENIKCPEUGDDRH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
Kanonische SMILES |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)

![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)
